molecular formula C14H16O2 B14133714 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane CAS No. 88737-42-2

2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane

Cat. No.: B14133714
CAS No.: 88737-42-2
M. Wt: 216.27 g/mol
InChI Key: HBHPDJDGJOPMHI-UHFFFAOYSA-N
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Description

2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a cyclopentene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 4-(cyclopent-2-en-1-yl)phenol with an epoxide precursor. One common method is the Williamson ether synthesis, where 4-(cyclopent-2-en-1-yl)phenol is reacted with an epoxide-containing alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the phenol, allowing it to attack the epoxide precursor and form the desired oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of functionalized compounds.

Scientific Research Applications

2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane involves its ability to react with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various molecular targets, which can be exploited in medicinal chemistry for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Isopropoxyethoxy)methyl]phenoxy}methyl oxirane
  • 2-{[4-(2-Chlorophenoxy)methyl]oxirane
  • 2-{[4-(2-Oxiranylmethoxy)phenoxy]methyl}oxirane

Uniqueness

2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is unique due to the presence of the cyclopentene moiety, which imparts distinct steric and electronic properties

Properties

CAS No.

88737-42-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-[(4-cyclopent-2-en-1-ylphenoxy)methyl]oxirane

InChI

InChI=1S/C14H16O2/c1-2-4-11(3-1)12-5-7-13(8-6-12)15-9-14-10-16-14/h1,3,5-8,11,14H,2,4,9-10H2

InChI Key

HBHPDJDGJOPMHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C2=CC=C(C=C2)OCC3CO3

Origin of Product

United States

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